![molecular formula C13H14N2O2S2 B2621589 N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide CAS No. 308293-20-1](/img/structure/B2621589.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide is not fully understood. However, it is believed that N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in various diseases.
Biochemical and Physiological Effects:
N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
実験室実験の利点と制限
One of the advantages of using N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide is stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of using N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide is its limited solubility in water, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide. One potential direction is to study its potential applications in treating various types of cancer. Additionally, further studies can be conducted to investigate the mechanisms of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide and its effects on various signaling pathways. Furthermore, studies can be conducted to investigate the potential of N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide as a therapeutic agent in various diseases such as inflammation and microbial infections.
Conclusion:
In conclusion, N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide is a chemical compound that has shown potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanisms of action and potential applications in various diseases.
合成法
N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide is synthesized by reacting 4-(dimethylamino)benzaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide.
科学的研究の応用
N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide has been studied for its anti-microbial properties and has shown potential in inhibiting the growth of various microorganisms.
特性
IUPAC Name |
(NE)-N-[[4-(dimethylamino)phenyl]methylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-15(2)12-7-5-11(6-8-12)10-14-19(16,17)13-4-3-9-18-13/h3-10H,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIDFYUEZXZMAM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

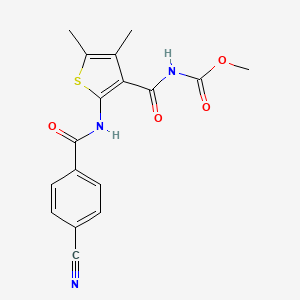
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2621508.png)
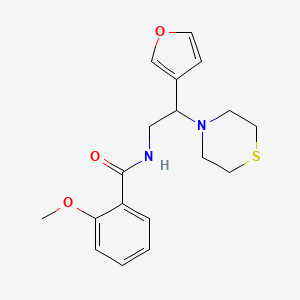
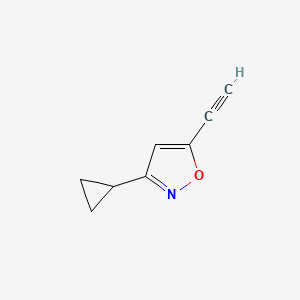
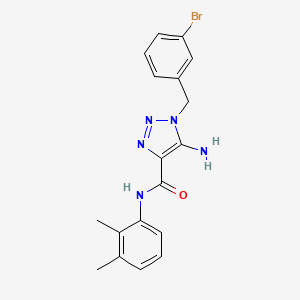
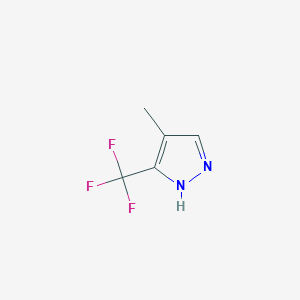
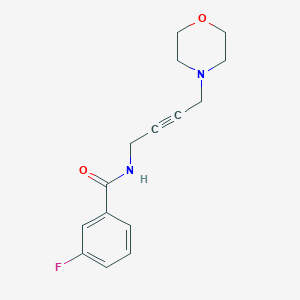
![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![2-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2621525.png)
![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)